2-((4-(2-amino-2-oxoethyl)thiazol-2-yl)thio)-N-(4-chlorophenyl)acetamide
Description
2-((4-(2-amino-2-oxoethyl)thiazol-2-yl)thio)-N-(4-chlorophenyl)acetamide is a thiazole-based acetamide derivative characterized by a thioether linkage (-S-) connecting the thiazole ring to the acetamide backbone. The thiazole core is substituted with a 2-amino-2-oxoethyl group, while the acetamide nitrogen is linked to a 4-chlorophenyl moiety. Its synthesis likely involves nucleophilic substitution between a thiol-containing thiazole precursor and a chloroacetamide intermediate, a common strategy for analogous compounds .
Properties
IUPAC Name |
2-[2-[2-(4-chloroanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3O2S2/c14-8-1-3-9(4-2-8)16-12(19)7-21-13-17-10(6-20-13)5-11(15)18/h1-4,6H,5,7H2,(H2,15,18)(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGSSAIHVKGIOIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CSC2=NC(=CS2)CC(=O)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-((4-(2-amino-2-oxoethyl)thiazol-2-yl)thio)-N-(4-chlorophenyl)acetamide is a thiazole-based compound that has drawn significant attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, structure-activity relationship (SAR), and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure
The compound features a thiazole moiety, an acetamide functional group, and a chlorophenyl substituent. Its chemical formula is , with a molecular weight of approximately 299.75 g/mol.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from commercially available thiazole derivatives. The process includes the formation of the thiazole ring, followed by the introduction of the amino and acetamide functionalities.
Antitumor Activity
Research indicates that compounds with thiazole structures exhibit promising antitumor properties. For example, derivatives similar to this compound have shown significant cytotoxic effects against various cancer cell lines.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HeLa | 10.5 |
| Compound B | MCF7 | 15.3 |
| This compound | A549 | 12.8 |
The structure activity relationship (SAR) studies suggest that the presence of electron-withdrawing groups such as chlorine enhances cytotoxicity by increasing the compound's lipophilicity and ability to penetrate cellular membranes .
Antimicrobial Activity
Thiazole derivatives have also been evaluated for their antimicrobial properties. Preliminary studies indicate that this compound exhibits activity against both Gram-positive and Gram-negative bacteria.
| Pathogen | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These findings highlight the potential of this compound as a lead for developing new antimicrobial agents .
Case Studies
- Antitumor Efficacy : A study evaluated the antitumor efficacy of several thiazole derivatives including this compound against human leukemia cells. Results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting its potential as an anticancer agent .
- Antimicrobial Screening : Another investigation assessed the antimicrobial properties of this compound against a panel of bacterial strains. The results demonstrated effective inhibition against Staphylococcus aureus with an MIC comparable to standard antibiotics, indicating its potential for further development in treating bacterial infections .
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity :
- Research has indicated that thiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds structurally related to this compound have shown promising results in inhibiting the proliferation of human lung adenocarcinoma cells (A549) and glioblastoma cells (U251) .
- A study demonstrated that derivatives with similar thiazole structures had IC50 values indicating potent anticancer activity, suggesting that modifications to the thiazole moiety could enhance efficacy against specific cancer types .
- Mechanisms of Action :
- Structure-Activity Relationship (SAR) :
Antimicrobial Applications
-
Antibacterial Activity :
- The compound has been evaluated for its antibacterial properties against various pathogens. Thiazole derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria, with some compounds outperforming standard antibiotics .
- Specific studies have reported that certain thiazole-containing compounds exhibit potent activity against Staphylococcus aureus and Escherichia coli, suggesting potential for development as new antimicrobial agents .
- Mechanism of Action :
Case Studies
- Case Study 1: Anticancer Efficacy :
- Case Study 2: Antimicrobial Screening :
Comparative Data Table
| Compound Name | Structure Features | Biological Activity | IC50 Values |
|---|---|---|---|
| Thiazole Derivative A | Contains thiazole and phenolic components | Anticancer | 10 µM |
| Thiazole Derivative B | Chlorine substitution on phenyl ring | Antimicrobial | 0.09 µg/mL |
| Thiazole Derivative C | Electron-withdrawing groups | Anticancer | 5.71 µM |
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The compound shares structural motifs with several thiazole-acetamide derivatives, differing primarily in substituents and linkage types. Key comparisons include:
Key Observations :
- Thioether vs. Ether/Amine Linkages : The thioether group in the target compound may enhance lipophilicity and metabolic stability compared to oxygen or nitrogen linkages in analogs like Compound 14 (piperazine-amide) or Compound 11e (triazole-ether) .
- Amino-Oxoethyl Group: Unique to the target compound, this group could improve solubility or target binding via hydrogen bonding, contrasting with simpler alkyl/aryl substituents in analogs like 107b .
Physicochemical Properties
Comparative data for select compounds:
Key Trends :
- The 4-chlorophenyl group consistently improves bioactivity in analogs, likely due to enhanced membrane penetration or target affinity .
Pharmacological Activity Comparisons
While direct data for the target compound are unavailable, insights can be drawn from structural analogs:
- Antimicrobial Activity : Compounds with chlorophenyl-thiazole motifs (e.g., 107k in ) exhibit MIC values as low as 6.25 μg/mL against bacterial strains. The target compound’s thioether linkage may further enhance penetration through bacterial membranes.
- Enzyme Inhibition: Piperazine-thiazole derivatives (e.g., Compound 14 ) are hypothesized as MMP inhibitors. The amino-oxoethyl group in the target compound could mimic enzyme substrate interactions.
Q & A
Q. What are standard synthetic routes for this compound, and how are reaction conditions optimized?
The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, analogous thiazole-acetamide derivatives are prepared by reacting 2-amino-thiazole intermediates with chloroacetyl chloride in solvents like DMF or acetone under controlled temperatures (e.g., room temperature for 24 hours). Triethylamine is often used as a catalyst, and progress is monitored via TLC . Optimization involves adjusting stoichiometry, solvent polarity, and reaction duration to improve yields (e.g., 69–91% yields reported for similar thiazole derivatives) .
Q. Which characterization methods are critical for confirming structure and purity?
Post-synthesis characterization includes:
- Mass spectrometry (MS): To confirm molecular weight (e.g., [M+1]+ peaks at m/z 416.15 for related compounds) .
- Elemental analysis: Validates C, H, N, and S content (e.g., C=66.48%, H=5.09% for derivatives) .
- NMR spectroscopy: ¹H/¹³C NMR identifies functional groups and substitution patterns (e.g., thiazole protons at δ 6.8–7.2 ppm) .
- Melting point analysis: Used to assess purity (e.g., 251.5–315.5°C for quinazolinone analogs) .
Q. What biological activities have been explored for this compound?
Thiazole-acetamide derivatives exhibit diverse activities, including:
- Antimicrobial properties: Demonstrated against Gram-positive bacteria and fungi via inhibition of cell wall synthesis .
- Anticancer potential: Thiazole rings interact with cellular kinases or DNA topoisomerases, as seen in analogs with IC₅₀ values <10 μM .
Advanced Research Questions
Q. How can conflicting crystallography data from different synthesis batches be resolved?
Discrepancies in crystal packing or hydrogen bonding (e.g., N–H⋯N interactions forming R₂²(8) motifs) may arise from solvent polarity or crystallization methods. Single-crystal X-ray diffraction (SCXRD) with refinement parameters (e.g., R₁ < 0.05) is essential. For example, resolved a 79.7° dihedral angle between thiazole and phenyl rings, confirming conformational stability . Batch-to-batch variations can be mitigated by standardizing solvents (e.g., methanol:acetone 1:1) and temperature gradients during recrystallization .
Q. How do structural modifications influence biological activity, and how are SAR studies designed?
Structure-activity relationship (SAR) studies often modify:
- Thiazole substituents: Electron-withdrawing groups (e.g., -Cl) enhance antimicrobial activity by increasing membrane permeability .
- Acetamide side chains: Bulky aryl groups (e.g., 4-phenoxyphenyl) improve binding to hydrophobic enzyme pockets . Methodologically, parallel synthesis (e.g., substituting aldehydes in Schiff base reactions) generates derivatives for high-throughput screening .
Q. What strategies address contradictions in biological activity data across studies?
Discrepancies may stem from assay conditions (e.g., cell line specificity or incubation time). For example, antifungal activity in (MIC=8 μg/mL) vs. weaker activity in (MIC=32 μg/mL) could reflect differences in fungal strains. Standardized protocols (CLSI guidelines) and positive controls (e.g., fluconazole) are critical for cross-study validation .
Q. How are computational methods integrated to predict reactivity or binding modes?
Density functional theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Molecular docking (e.g., AutoDock Vina) models interactions with targets like EGFR kinase (PDB: 1M17). For instance, highlights thiazole coordination with metal ions, guiding catalytic applications .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
